Cas no 898776-05-1 (3-Cyano-4'-pyrrolidinomethyl benzophenone)
3-Cyano-4'-pyrrolidinomethyl benzophenone Chemical and Physical Properties
Names and Identifiers
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- 3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile
- 3-CYANO-4'-PYRROLIDINOMETHYL BENZOPHENONE
- 3-cyano-4'-pyrrolidinomethylbenzophenone
- 3-CYANO-4'-PYRROLIDIN-1-YLMETHYLBENZOPHENONE
- 3-{4-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
- 898776-05-1
- AKOS016019889
- MFCD03841503
- DTXSID30642735
- 3-Cyano-4'-pyrrolidinomethyl benzophenone
-
- MDL: MFCD03841503
- Inchi: 1S/C19H18N2O/c20-13-16-4-3-5-18(12-16)19(22)17-8-6-15(7-9-17)14-21-10-1-2-11-21/h3-9,12H,1-2,10-11,14H2
- InChI Key: WPVDKDPWWHGISC-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C#N)C=1)C1C=CC(=CC=1)CN1CCCC1
Computed Properties
- Exact Mass: 290.141913202g/mol
- Monoisotopic Mass: 290.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 424
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 44.1
3-Cyano-4'-pyrrolidinomethyl benzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 204321-2g |
3-cyano-4'-pyrrolidinomethyl benzophenone |
898776-05-1 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 204321-5g |
3-cyano-4'-pyrrolidinomethyl benzophenone |
898776-05-1 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| TRC | C094280-250mg |
3-Cyano-4'-pyrrolidinomethyl benzophenone |
898776-05-1 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | C094280-500mg |
3-Cyano-4'-pyrrolidinomethyl benzophenone |
898776-05-1 | 500mg |
$ 735.00 | 2022-06-06 | ||
| abcr | AB364347-1 g |
3-Cyano-4'-pyrrolidinomethyl benzophenone, 97%; . |
898776-05-1 | 97% | 1g |
€932.90 | 2023-04-26 | |
| Fluorochem | 204321-1g |
3-cyano-4'-pyrrolidinomethyl benzophenone |
898776-05-1 | 97% | 1g |
£540.00 | 2022-03-01 | |
| abcr | AB364347-1g |
3-Cyano-4'-pyrrolidinomethyl benzophenone, 97%; . |
898776-05-1 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB364347-2g |
3-Cyano-4'-pyrrolidinomethyl benzophenone, 97%; . |
898776-05-1 | 97% | 2g |
€1674.30 | 2025-04-15 | |
| Chemenu | CM528645-1g |
3-Cyano-4'-pyrrolidinomethyl benzophenone |
898776-05-1 | 95% | 1g |
$433 | 2023-01-01 | |
| abcr | AB364347-2 g |
3-Cyano-4'-pyrrolidinomethyl benzophenone, 97%; . |
898776-05-1 | 97% | 2g |
€1677.00 | 2023-04-26 |
3-Cyano-4'-pyrrolidinomethyl benzophenone Suppliers
3-Cyano-4'-pyrrolidinomethyl benzophenone Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 3-Cyano-4'-pyrrolidinomethyl benzophenone
Introduction to 3-Cyano-4'-pyrrolidinomethyl benzophenone (CAS No. 898776-05-1)
3-Cyano-4'-pyrrolidinomethyl benzophenone, identified by the Chemical Abstracts Service Number (CAS No.) 898776-05-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a benzophenone core substituted with a cyano group and a 4'-pyrrolidinomethyl moiety, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The benzophenone scaffold is well-known for its versatility in medicinal chemistry, often serving as a key structural element in drugs and agrochemicals due to its ability to participate in hydrogen bonding, π-stacking interactions, and photochemical reactions. The introduction of a cyano group at the third position enhances the electrophilicity of the benzophenone ring, facilitating nucleophilic substitution reactions that are crucial for further functionalization. Additionally, the 4'-pyrrolidinomethyl side chain introduces a nitrogen-rich heterocyclic structure, which is frequently exploited in drug design for its potential to interact with biological targets such as enzymes and receptors.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 3-Cyano-4'-pyrrolidinomethyl benzophenone, making it an increasingly accessible building block for research and industrial applications. The compound's reactivity profile allows for diverse derivatization strategies, including condensation reactions, alkylation, and cyclization, which are pivotal in constructing complex molecular architectures. These features have positioned 3-Cyano-4'-pyrrolidinomethyl benzophenone as a cornerstone in the development of novel therapeutic agents.
In the realm of pharmaceutical research, the utility of 3-Cyano-4'-pyrrolidinomethyl benzophenone extends to its role as a precursor in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its potential in generating derivatives with anti-inflammatory, anticancer, and antimicrobial properties. The cyano group can be further modified into amides or carboxylic acids, expanding its applicability in drug discovery programs. Moreover, the pyrrolidinomethyl moiety has been shown to enhance solubility and bioavailability of drug candidates, making it an attractive feature for medicinal chemists seeking to optimize pharmacokinetic profiles.
From a materials science perspective, 3-Cyano-4'-pyrrolidinomethyl benzophenone has been explored for its photophysical properties, which are relevant in applications such as organic electronics and photodynamic therapy. The compound's ability to absorb and emit light within specific wavelength ranges makes it suitable for use in dyes and photosensitizers. Research has also highlighted its potential in developing advanced polymers with tailored optical characteristics, underscoring its versatility beyond traditional pharmaceutical applications.
The synthesis of 3-Cyano-4'-pyrrolidinomethyl benzophenone typically involves multi-step organic transformations starting from commercially available aromatic precursors. Modern synthetic routes emphasize green chemistry principles by minimizing waste and employing catalytic methods that enhance efficiency. For example, palladium-catalyzed cross-coupling reactions have been utilized to introduce the pyrrolidinomethyl group with high regioselectivity. These advancements not only improve yield but also align with sustainable manufacturing practices.
Industrial-scale production of 3-Cyano-4'-pyrrolidinomethyl benzophenone requires careful optimization to ensure reproducibility and cost-effectiveness. Process chemists focus on refining reaction conditions, purification techniques, and analytical methodologies to meet stringent quality standards. The compound's stability under various storage conditions is also a critical consideration to maintain its integrity throughout supply chains.
The growing interest in 3-Cyano-4'-pyrrolidinomethyl benzophenone has spurred innovation in analytical chemistry techniques for its characterization. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm structural identity and assess purity. These tools provide essential data for regulatory submissions and ensure compliance with industry standards.
In conclusion,3-Cyano-4'-pyrrolidinomethyl benzophenone (CAS No. 898776-05-1) represents a versatile intermediate with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse functionalization strategies, making it indispensable in drug discovery pipelines. As research continues to uncover new synthetic pathways and applications,3-Cyano-4'-pyrrolidinomethyl benzophenone is poised to remain at the forefront of innovation in chemical synthesis.
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